molecular formula C7H9FN2O B11796152 (2-Fluoro-6-methoxypyridin-4-yl)methanamine

(2-Fluoro-6-methoxypyridin-4-yl)methanamine

Cat. No.: B11796152
M. Wt: 156.16 g/mol
InChI Key: WKDXUQQXKLGIMT-UHFFFAOYSA-N
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Description

(2-Fluoro-6-methoxypyridin-4-yl)methanamine is a chemical compound with the molecular formula C7H9FN2O It is a derivative of pyridine, featuring a fluorine atom at the 2-position, a methoxy group at the 6-position, and a methanamine group at the 4-position

Preparation Methods

The synthesis of (2-Fluoro-6-methoxypyridin-4-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Fluorination: Introduction of the fluorine atom at the 2-position using a fluorinating agent.

    Methoxylation: Introduction of the methoxy group at the 6-position using a methoxylating agent.

    Amination: Introduction of the methanamine group at the 4-position using an amination reagent.

Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

(2-Fluoro-6-methoxypyridin-4-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the fluorine or methoxy groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2-Fluoro-6-methoxypyridin-4-yl)methanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoro-6-methoxypyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups influence its binding affinity and reactivity with enzymes and receptors. The methanamine group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

(2-Fluoro-6-methoxypyridin-4-yl)methanamine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(2-fluoro-6-methoxypyridin-4-yl)methanamine

InChI

InChI=1S/C7H9FN2O/c1-11-7-3-5(4-9)2-6(8)10-7/h2-3H,4,9H2,1H3

InChI Key

WKDXUQQXKLGIMT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)CN)F

Origin of Product

United States

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